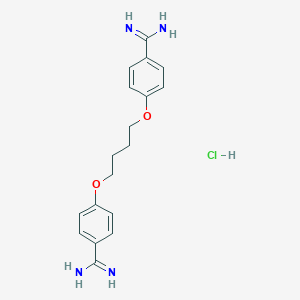
Ent-13-epi-12-acetoxymanoyl oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ent-13-epi-12-acetoxymanoyl oxide is a natural product that has been isolated from the bark of the Manilkara zapota tree. This molecule has shown promising results in various scientific research studies due to its unique structure and biological properties.
Mecanismo De Acción
The mechanism of action of Ent-13-epi-12-acetoxymanoyl oxide is not fully understood. However, it is believed to work by inhibiting various enzymes and proteins that are involved in the development and progression of diseases. It has also been shown to modulate the immune system and reduce inflammation.
Biochemical and Physiological Effects:
Ent-13-epi-12-acetoxymanoyl oxide has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and cell proliferation. Additionally, it has been shown to modulate the immune system and reduce the risk of bacterial infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Ent-13-epi-12-acetoxymanoyl oxide in lab experiments is its natural origin. This molecule is extracted from the Manilkara zapota tree, which makes it a natural product. Additionally, it has shown promising results in various scientific research studies. However, one of the limitations of using this molecule in lab experiments is its complex structure. This can make it difficult to synthesize and analyze.
Direcciones Futuras
There are various future directions for the study of Ent-13-epi-12-acetoxymanoyl oxide. One of the future directions is the development of new synthesis methods that can result in higher yields. Additionally, the molecule can be studied further for its potential as a natural insecticide. Moreover, the molecule can be studied for its potential in the treatment of various diseases such as cancer, inflammation, and bacterial infections. Finally, the molecule can be studied for its potential as a natural antioxidant and anti-inflammatory agent.
Conclusion:
Ent-13-epi-12-acetoxymanoyl oxide is a complex molecule that has shown promising results in various scientific research studies. It has potential as a natural insecticide and can be studied further for its potential in the treatment of various diseases such as cancer, inflammation, and bacterial infections. Additionally, the molecule can be studied for its potential as a natural antioxidant and anti-inflammatory agent. Further research is needed to fully understand the mechanism of action and potential applications of this molecule.
Métodos De Síntesis
Ent-13-epi-12-acetoxymanoyl oxide is a complex molecule that can be synthesized using various methods. One of the most common methods is the isolation of the molecule from the bark of the Manilkara zapota tree. However, this method is not efficient and can result in low yields. Another method involves the synthesis of the molecule using chemical reactions. This method is more efficient and can result in higher yields. However, it requires specialized equipment and knowledge of organic chemistry.
Aplicaciones Científicas De Investigación
Ent-13-epi-12-acetoxymanoyl oxide has been studied extensively in various scientific research studies. It has shown promising results in the treatment of various diseases such as cancer, inflammation, and bacterial infections. The molecule has also been studied for its antioxidant and anti-inflammatory properties. Additionally, it has shown potential as a natural insecticide.
Propiedades
Número CAS |
122551-69-3 |
|---|---|
Fórmula molecular |
C4H10N4O |
Peso molecular |
348.5 g/mol |
Nombre IUPAC |
[(2R,3R,4aS,6aR,10aR,10bS)-3-ethenyl-3,4a,7,7,10a-pentamethyl-2,5,6,6a,8,9,10,10b-octahydro-1H-benzo[f]chromen-2-yl] acetate |
InChI |
InChI=1S/C22H36O3/c1-8-21(6)18(24-15(2)23)14-17-20(5)12-9-11-19(3,4)16(20)10-13-22(17,7)25-21/h8,16-18H,1,9-14H2,2-7H3/t16-,17+,18-,20-,21-,22+/m1/s1 |
Clave InChI |
KZMQJOCDCYRIJB-PACCEGMYSA-N |
SMILES isomérico |
CC(=O)O[C@@H]1C[C@H]2[C@@]3(CCCC([C@H]3CC[C@@]2(O[C@]1(C)C=C)C)(C)C)C |
SMILES |
CC(=O)OC1CC2C3(CCCC(C3CCC2(OC1(C)C=C)C)(C)C)C |
SMILES canónico |
CC(=O)OC1CC2C3(CCCC(C3CCC2(OC1(C)C=C)C)(C)C)C |
Sinónimos |
ent-13-epi-12-acetoxymanoyl oxide manoyl oxide F1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(6E,8E,10Z,16E)-15,22-Dihydroxy-5-methoxy-14,16-dimethyl-3-oxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20(24),21-heptaen-13-yl] 2-(cyclohexene-1-carbonylamino)propanoate](/img/structure/B221105.png)

![(1S)-5-[(Z)-2-[(1R,3aR,7aS)-2-ethyl-1-[(5S)-5-hydroxyheptyl]-4,7a-dimethyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-yl]ethenyl]-4-methylcyclohexa-2,4-dien-1-ol](/img/structure/B221139.png)

![(2R,3S,5R)-2-[[2-aminooxyethyl(methyl)amino]oxymethyl]-5-(6-aminopurin-9-yl)oxolan-3-ol](/img/structure/B221169.png)
![[(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(methylperoxymethyl)oxolan-3-yl] acetate](/img/structure/B221180.png)

![3-[Hydroxy(phenyl)methyl]-2,2,6,6-tetramethyl-4-piperidinone oxime](/img/structure/B221271.png)
![Methyl {[3-(anilinocarbonyl)-5-oxo-2-phenyl-1-imidazolidinyl]oxy}acetate](/img/structure/B221273.png)
![2-(dimethylamino)ethyl 2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazole-3-carboxylate](/img/structure/B221274.png)
![2-[4-(7-Chloro-4,5-dihydrothieno[2,3-b][1]benzothiepin-4-yl)piperazin-1-yl]ethanol](/img/structure/B221275.png)
![3-(2-ethoxycarbonyl-3,4,6,8-tetramethyl-6H-pyrrolo[3,2-f]indolizin-7-yl)propanoic acid](/img/structure/B221277.png)

![4-[4-(3-chlorophenoxy)-3-hydroxy-1-butenyl]-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B221280.png)